

Application Notes and Protocols for SOX30 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide detailed protocols and supporting data for the localization of SRY-Box Transcription Factor 30 (SOX30) in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC).

Introduction

SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, which are involved in the regulation of embryonic development and cell fate determination.[1] Emerging research has highlighted the multifaceted roles of SOX30 in human cancer, where it can act as a tumor suppressor by promoting apoptosis and inhibiting metastasis.[2][3][4] For instance, SOX30 has been shown to be downregulated in metastatic lung tumors compared to non-metastatic tumors.[3] Its expression levels have been correlated with clinical outcomes in various cancers, including lung, colorectal, and breast cancer, making it a protein of significant interest for researchers, scientists, and drug development professionals. Accurate localization and quantification of SOX30 protein in tissues are crucial for understanding its biological functions and exploring its potential as a biomarker.

Data Presentation

The expression of SOX30 has been quantitatively and semi-quantitatively assessed in various studies, often correlating its levels with clinicopathological features. The following tables summarize findings from studies on colorectal and lung cancer.



Table 1: Correlation of SOX30 Protein Expression with Clinicopathological Features in Colorectal Cancer (CRC)

Clinicopathological Feature	Correlation with SOX30 Protein Expression	P-value	Reference
Tumor Size	Negative	P = 0.049	_
Lymph Node Metastasis	Negative	P = 0.018	
T stage	Negative	P = 0.001	
N stage	Negative	P = 0.034	
TNM stage	Negative	P = 0.001	-

Data from a cohort study on colorectal cancer patients, where lower SOX30 expression was associated with more advanced tumor characteristics.

Table 2: SOX30 Expression in Non-Small Cell Lung Cancer (NSCLC) Subtypes

Histological Subtype	SOX30 Expression Level	Association with Metastasis	Prognostic Value	Reference
Adenocarcinoma (ADC)	High expression associated with better prognosis	Strong inhibitor of migration and invasion	Favorable and independent prognostic factor	
Squamous Cell Carcinoma (SCC)	No significant association with prognosis	Does not affect migration and invasion	Unfavorable and independent prognostic factor	-

Based on a study of 540 NSCLC patients, highlighting the differential role of SOX30 depending on the histological subtype.



Recommended Antibodies

Several commercially available antibodies have been validated for IHC analysis of SOX30. The choice of antibody is critical for successful staining.

Table 3: Recommended Primary Antibodies for SOX30 IHC

Product Name	Host Species	Clonality	Validated Application s	Supplier	Catalog Number
Anti-SOX30 antibody	Rabbit	Polyclonal	IHC-P, WB	Abcam	ab272553
SOX30 Polyclonal Antibody	Rabbit	Polyclonal	IHC, WB	Thermo Fisher Scientific	PA5-52262
Anti-SOX30 antibody	Rabbit	Polyclonal	IHC	Sigma- Aldrich	HPA006159

Experimental Protocols

This section provides a detailed protocol for chromogenic immunohistochemical staining of SOX30 in FFPE tissues.

Materials

- $\bullet\,$ FFPE tissue sections (4-5 $\mu m)$ on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water (dH₂O)
- Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate Buffer, pH 6.0 or 1mM EDTA, pH 8.0)
- Hydrogen Peroxide (3%)



- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Blocking Solution (e.g., 5% normal serum from the secondary antibody host species or 5% BSA in wash buffer)
- Primary Antibody Diluent (e.g., wash buffer with 1% BSA)
- Primary antibody against SOX30 (see Table 3)
- Biotinylated secondary antibody
- Streptavidin-HRP (or other appropriate detection reagent)
- DAB (3,3'-Diaminobenzidine) chromogen kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars or staining dishes
- · Humidified chamber
- Microwave, pressure cooker, or water bath for antigen retrieval
- Light microscope

Protocol Steps

- Deparaffinization and Rehydration:
 - 1. Immerse slides in Xylene: 2 times for 5 minutes each.
 - 2. Immerse in 100% Ethanol: 2 times for 3 minutes each.
 - 3. Immerse in 95% Ethanol: 1 time for 3 minutes.
 - 4. Immerse in 70% Ethanol: 1 time for 3 minutes.



- 5. Rinse with running tap water, followed by a final rinse in dH₂O.
- Antigen Retrieval (Heat-Induced Epitope Retrieval HIER):
 - Note: This is a critical step. The optimal buffer and heating time may need to be determined empirically. For many nuclear antigens, EDTA buffer (pH 8.0 or 9.0) can be more effective than citrate.
 - 1. Pre-heat the antigen retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0) to 95-100°C in a microwave, water bath, or pressure cooker.
 - 2. Immerse the slides in the pre-heated buffer.
 - 3. Heat for 10-20 minutes, maintaining a sub-boiling temperature.
 - 4. Remove from the heat source and allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.
 - 5. Rinse slides with wash buffer.
- Peroxidase Block:
 - 1. Immerse slides in 3% hydrogen peroxide for 10 minutes at room temperature to quench endogenous peroxidase activity.
 - 2. Rinse slides 3 times in wash buffer for 5 minutes each.
- Blocking:
 - 1. Apply 100-400 μl of blocking solution to cover the tissue section.
 - Incubate in a humidified chamber for at least 1 hour at room temperature to prevent nonspecific antibody binding.
- Primary Antibody Incubation:
 - 1. Dilute the primary SOX30 antibody to its optimal concentration in the primary antibody diluent. (e.g., 1:50 1:200, optimization is recommended).



- 2. Tap off the blocking solution (do not rinse).
- 3. Apply the diluted primary antibody to the sections.
- 4. Incubate overnight at 4°C in a humidified chamber.
- Detection System:
 - 1. The next day, bring the slides to room temperature.
 - 2. Rinse slides 3 times in wash buffer for 5 minutes each.
 - 3. Apply the biotinylated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
 - 4. Rinse slides 3 times in wash buffer for 5 minutes each.
 - 5. Apply Streptavidin-HRP reagent. Incubate for 30 minutes at room temperature.
 - 6. Rinse slides 3 times in wash buffer for 5 minutes each.
- Chromogen Development:
 - 1. Prepare the DAB solution just before use.
 - 2. Apply the DAB solution to the tissue sections and incubate for 1-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
 - 3. Immediately immerse the slides in dH₂O to stop the reaction.
- Counterstaining:
 - 1. Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
 - 2. Rinse thoroughly with tap water.
 - 3. "Blue" the sections in running tap water or a bluing reagent.
 - 4. Rinse with dH2O.



- · Dehydration and Mounting:
 - 1. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
 - 2. Clear in xylene.
 - 3. Apply a coverslip using a permanent mounting medium.

Quantification of Staining

SOX30 is a nuclear protein. Staining should be evaluated based on both the intensity and the percentage of positively stained cells. A common method is the H-score, which incorporates both parameters.

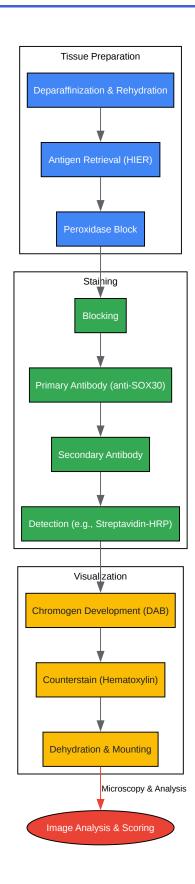
H-Score = Σ (i × Pi), where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.

For example, a score can be calculated as: $[1 \times (\% \text{ of weakly stained cells})] + [2 \times (\% \text{ of moderately stained cells})] + [3 \times (\% \text{ of strongly stained cells})]$. The final score ranges from 0 to 300.

Visualization of Workflows and Pathways Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for SOX30 localization.





Click to download full resolution via product page

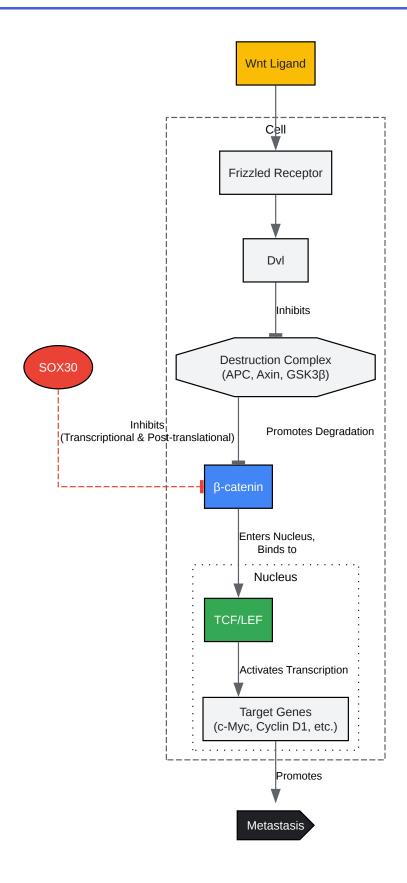
Caption: Immunohistochemistry workflow for SOX30 protein detection.



SOX30 Signaling Pathway

SOX30 has been shown to suppress tumor metastasis by attenuating the Wnt signaling pathway. It can transcriptionally and post-translationally regulate β -catenin, a key component of this pathway.





Click to download full resolution via product page

Caption: SOX30-mediated inhibition of the Wnt/β-catenin signaling pathway.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted roles and functions of SOX30 in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SOX30 Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680367#immunohistochemistry-techniques-for-sox30-protein-localization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com